molecular formula C7H11NO2 B580964 (1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptan-2-one CAS No. 1228530-96-8

(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptan-2-one

Cat. No.: B580964
CAS No.: 1228530-96-8
M. Wt: 141.17
InChI Key: VGNYKLGDWGYNBO-HCWXCVPCSA-N
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Description

(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[410]heptan-2-one is a bicyclic compound with a unique structure that includes a hydroxymethyl group and an azabicyclo moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptan-2-one can be achieved through several methods. One common approach involves the use of Grignard reagents, which are known for their ability to form carbon-carbon bonds . The reaction typically involves the addition of a Grignard reagent to a suitable precursor, followed by a series of steps to introduce the hydroxymethyl group and form the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the ketone group results in the formation of alcohols.

Scientific Research Applications

(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptan-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptan-2-one include:

Uniqueness

What sets this compound apart is its unique bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-3-5-1-4-2-6(4)7(10)8-5/h4-6,9H,1-3H2,(H,8,10)/t4-,5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNYKLGDWGYNBO-HCWXCVPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC2C(=O)NC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2C[C@H]2C(=O)N[C@@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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